molecular formula C16H15ClN6 B13134853 (E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole

(E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole

Cat. No.: B13134853
M. Wt: 326.78 g/mol
InChI Key: PPAOBOHNCAUWEH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is (E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole .
  • It belongs to the class of tetrazoles , which are five-membered heterocyclic compounds containing four nitrogen atoms.
  • Tetrazoles exhibit diverse properties and applications due to their unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions.

    • One common approach is the hydrazine addition method , where a hydrazine derivative reacts with an aldehyde or ketone to form the hydrazone intermediate. Subsequent cyclization with an isocyanate or isothiocyanate yields the tetrazole ring.
    • Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.

      Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The primary product is the tetrazole ring, which imparts unique properties.

  • Scientific Research Applications

      Chemistry: Tetrazoles serve as versatile building blocks in organic synthesis due to their reactivity.

      Biology: Some tetrazoles exhibit biological activity, making them potential drug candidates.

      Medicine: Researchers explore tetrazoles for their antimicrobial, antitumor, and anti-inflammatory properties.

      Industry: Tetrazoles find applications in dyes, pigments, and corrosion inhibitors.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) or disrupt cellular processes.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: The compound’s unique features lie in its hydrazone-tetrazole hybrid structure.

      Similar Compounds: Other tetrazoles, such as 1,5-disubstituted tetrazoles, share some properties but lack the specific hydrazone linkage.

    Remember that this compound’s applications and properties continue to be explored by researchers.

    Properties

    Molecular Formula

    C16H15ClN6

    Molecular Weight

    326.78 g/mol

    IUPAC Name

    4-chloro-N-[(E)-2-[1-(4-methylphenyl)tetrazol-5-yl]ethylideneamino]aniline

    InChI

    InChI=1S/C16H15ClN6/c1-12-2-8-15(9-3-12)23-16(20-21-22-23)10-11-18-19-14-6-4-13(17)5-7-14/h2-9,11,19H,10H2,1H3/b18-11+

    InChI Key

    PPAOBOHNCAUWEH-WOJGMQOQSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)N2C(=NN=N2)C/C=N/NC3=CC=C(C=C3)Cl

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=NN=N2)CC=NNC3=CC=C(C=C3)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.